Superior Benzyl Ester Yield vs. Benzyl Trichloroacetimidate (BTCA) on a Standard Substrate
In the benzylation of a representative carboxylic acid (substrate 3d, a simple aromatic acid), 2-benzyloxy-1-methylpyridinium triflate delivered the corresponding benzyl ester in 81–98% isolated yield (entry 3, Table 1), whereas the same transformation using benzyl trichloroacetimidate (BTCA) with BF₃·OEt₂ as the acid catalyst afforded only 60% yield under its optimized conditions [1].
| Evidence Dimension | Isolated yield of benzyl ester |
|---|---|
| Target Compound Data | 81–98% (range for entries 1–5; entry 3 specifically compared) |
| Comparator Or Baseline | Benzyl trichloroacetimidate (BTCA) + BF₃·OEt₂: 60% |
| Quantified Difference | +21 to +38 percentage points (absolute yield advantage) |
| Conditions | PhCF₃, 83 °C, 24 h, 2.0 equiv reagent + 2.0 equiv Et₃N (Bn-OPT); literature conditions for BTCA |
Why This Matters
Higher isolated yield translates directly to reduced material cost per successful synthesis and less waste generated during purification.
- [1] Tummatorn, J.; Albiniak, P. A.; Dudley, G. B. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. J. Org. Chem. 2007, 72 (23), 8962–8964. View Source
